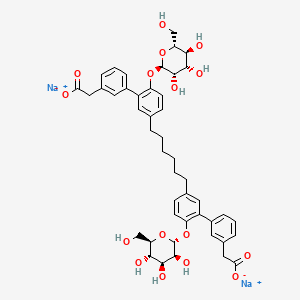

Bimosiamose Disodium

Description

See also: Bimosiamose (has active moiety).

Properties

IUPAC Name |

disodium;2-[3-[5-[6-[3-[3-(carboxylatomethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O16.2Na/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52;;/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52);;/q;2*+1/p-2/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEPTUZKSXWWAB-PNGDFCJYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])OC6C(C(C(C(O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)[O-])O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H52Na2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187269-60-9 | |

| Record name | Bimosiamose disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIMOSIAMOSE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AK2FKB9AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bimosiamose Disodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, small-molecule pan-selectin antagonist. It was developed as a potential therapeutic agent for various inflammatory diseases by targeting the initial steps of leukocyte adhesion to the vascular endothelium. This technical guide provides an in-depth overview of the structure, chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is the disodium salt of Bimosiamose. Its structure is characterized by a central hexane linker connecting two substituted biphenyl moieties, each glycosidically linked to a mannose derivative. This structure mimics the sialyl Lewisx (sLex) motif, the natural ligand for selectins.

Table 1: Chemical and Physical Properties of Bimosiamose and this compound

| Property | Bimosiamose (Free Acid) | This compound |

| IUPAC Name | 2,2'-(hexane-1,6-diylbis(6'-(((2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-[1,1'-biphenyl]-3',3-diyl))diacetic acid | disodium 2-[3-[5-[6-[3-[3-(2-oxido-2-oxoethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetate |

| Synonyms | TBC-1269 | TBC-1269Z |

| CAS Number | 187269-40-5 | 187269-60-9 |

| Chemical Formula | C46H54O16 | C46H52Na2O16 |

| Molecular Weight | 862.92 g/mol | 906.88 g/mol |

| Appearance | Not specified | Aqueous solution for inhalation |

| Solubility | Not specified | Soluble in aqueous solutions |

| Storage | Dry, dark, 0 - 4 °C (short term), -20 °C (long term) | Not specified |

Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose acts as a competitive antagonist of E-selectin, P-selectin, and L-selectin. These adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the endothelial surface, a prerequisite for their extravasation into inflamed tissues. By blocking these interactions, Bimosiamose effectively inhibits the recruitment of inflammatory cells to the site of inflammation.

Table 2: In Vitro Inhibitory Activity of Bimosiamose

| Target | IC50 |

| E-selectin | 88 µM |

| P-selectin | 20 µM |

| L-selectin | 86 µM |

Signaling Pathway

The mechanism of action of Bimosiamose is centered on the disruption of the leukocyte adhesion cascade. The following diagram illustrates this pathway and the point of intervention by Bimosiamose.

Downstream of selectin-mediated adhesion, the firm adhesion of leukocytes is mediated by integrins binding to their ligands (e.g., ICAMs) on the endothelial surface. By preventing the initial rolling and subsequent activation, Bimosiamose indirectly inhibits the entire cascade of leukocyte extravasation, thereby reducing the inflammatory response.

Experimental Protocols

In Vitro Leukocyte-Endothelial Adhesion Assay

This assay is fundamental for evaluating the efficacy of selectin inhibitors like Bimosiamose.

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells in the presence of Bimosiamose.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.

-

Activation: The HUVEC monolayer is activated with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of E-selectin and P-selectin.

-

Leukocyte Preparation: Leukocytes (e.g., neutrophils or a leukocyte cell line) are isolated and labeled with a fluorescent dye.

-

Inhibition: The labeled leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Co-culture: The treated leukocytes are then added to the activated HUVEC monolayer and incubated to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity in each well using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of Bimosiamose.

Clinical Trial Protocol for Inhaled Bimosiamose in COPD

Several clinical trials have been conducted to evaluate the safety and efficacy of inhaled Bimosiamose. The following is a generalized protocol based on these studies.[1]

Objective: To assess the anti-inflammatory effects and safety of inhaled Bimosiamose in patients with Chronic Obstructive Pulmonary Disease (COPD).

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Methodology:

-

Patient Recruitment: Patients with a confirmed diagnosis of stable, moderate-to-severe COPD are recruited.

-

Treatment: Patients receive either inhaled this compound (e.g., 10 mg twice daily) or a matching placebo via a nebulizer for a defined treatment period (e.g., 28 days).[1]

-

Washout Period: A washout period is implemented before crossing over to the alternate treatment.

-

Efficacy Assessment: The primary and secondary endpoints are assessed at baseline and at the end of each treatment period. These may include:

-

Safety Assessment: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters are monitored throughout the study.

-

Data Analysis: Statistical analysis is performed to compare the changes in efficacy and safety parameters between the Bimosiamose and placebo treatment groups.

Experimental Workflow

The development of a novel anti-inflammatory drug like Bimosiamose follows a structured workflow from initial discovery to clinical application.

Summary of Key Findings

Clinical studies have demonstrated that inhaled this compound is generally safe and well-tolerated.[3][4] In patients with COPD, treatment with Bimosiamose has been shown to reduce airway inflammation, as evidenced by a decrease in sputum neutrophils and inflammatory markers like interleukin-8.[1] In studies on asthmatic patients, Bimosiamose attenuated the late asthmatic reaction following allergen challenge.[2]

Table 3: Summary of Pharmacokinetic Parameters of Intravenous this compound (30 mg/kg dose) [3]

| Parameter | Value (mean ± SD) |

| Cmax | 675 ± 11 µg/mL |

| tmax | 0.36 ± 0.13 h |

| t1/2 | 4.1 ± 1.0 h |

| AUC(0-inf) | 1,360 ± 393 h*µg/mL |

| Clearance | 22 ± 6 mL/kg/h |

| Volume of Distribution | 40 ± 13 mL/kg/h |

| Mean Residence Time | 1.8 ± 0.35 h |

Conclusion

This compound represents a targeted therapeutic approach to inflammatory diseases by inhibiting the initial, crucial step of leukocyte adhesion. Its mechanism as a pan-selectin antagonist has been well-characterized, and it has shown promise in clinical trials for inflammatory airway diseases. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data to support further research and development in this area.

References

- 1. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiochemical properties, safety and pharmacokinetics of this compound after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

TBC-1269 (Bimosiamose): A Technical Guide to a Pan-Selectin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of TBC-1269, a pan-selectin inhibitor also known as Bimosiamose. TBC-1269 is a synthetic, non-oligosaccharide antagonist of E-selectin, P-selectin, and L-selectin, which has been investigated for its anti-inflammatory properties in a range of diseases, including asthma and psoriasis.

Core Concepts and Mechanism of Action

TBC-1269 functions as a structural mimic of the natural selectin ligand, sialyl Lewisx (sLex), competitively inhibiting the binding of leukocytes to the vascular endothelium. This inhibition of selectin-mediated adhesion is crucial in preventing the initial tethering and rolling of leukocytes, a critical step in the inflammatory cascade. By blocking this process, TBC-1269 effectively reduces the recruitment of inflammatory cells, such as neutrophils, to sites of inflammation.[1]

The primary mechanism of action of TBC-1269 is the disruption of the interaction between selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) and their carbohydrate ligands on opposing cells. This interference with cell-cell adhesion mitigates the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the preclinical and clinical development of TBC-1269.

Table 1: In Vitro Inhibitory Activity of TBC-1269

| Selectin Target | IC50 Value (µM) |

| E-selectin | 88[1] |

| P-selectin | 20[1] |

| L-selectin | 86[1] |

Table 2: Preclinical Efficacy of TBC-1269 in a Rat Model of Ischemia/Reperfusion Injury

| Parameter | TBC-1269 (25 mg/kg, i.v.) | Control |

| Survival Rate | 70% | Not specified |

| Neutrophil Migration Inhibition | 81% | Not applicable |

| Liver Enzyme Levels (6h post-reperfusion) | Markedly decreased | Elevated |

| Histologic Damage Scores | Improved | Severe |

Data from a study in Sprague-Dawley rats with administration 15 minutes before reperfusion.[1]

Table 3: Pharmacokinetic Parameters of TBC-1269 in Humans

| Route of Administration | Dose | Cmax | tmax | t1/2 (elimination) | AUC(0-inf) |

| Intravenous Infusion | 30 mg/kg | 675 ± 11 µg/mL | 0.36 ± 0.13 h | 4.1 ± 1.0 h | 1,360 ± 393 h·µg/mL |

| Inhalation (Multiple Dose) | >50 mg twice daily | 64 ng/mL | Not specified | Not specified | 5,746 h·ng/mL (median) |

Table 4: Clinical Efficacy of Inhaled TBC-1269 in Mild Allergic Asthma (Phase IIa)

| Endpoint | Bimosiamose (70 mg bid) | Placebo | % Attenuation | p-value |

| Maximum Fall in FEV1 (3-8h post-allergen) | -6.52 ± 3.86% | -13.10 ± 2.30% | 50.2% | 0.045 |

| Early Asthmatic Response | No significant effect | No significant effect | - | - |

| Post-allergen Airway Hyperresponsiveness | No significant effect | No significant effect | - | - |

| Exhaled Nitric Oxide | No significant effect | No significant effect | - | - |

Experimental Protocols

In Vitro P-Selectin Adhesion Assay

This protocol describes the methodology to assess the inhibitory effect of TBC-1269 on the adhesion of neutrophils and eosinophils to P-selectin.

Materials:

-

Isolated human neutrophils and eosinophils

-

Recombinant human P-selectin

-

TBC-1269

-

96-well microtiter plates

-

Fluorescent labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

Procedure:

-

Plate Coating: Coat 96-well plates with recombinant human P-selectin overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Cell Preparation: Isolate neutrophils and eosinophils from human peripheral blood using density gradient centrifugation. Label the cells with a fluorescent dye according to the manufacturer's instructions.

-

Inhibition: Pre-incubate the P-selectin-coated plates with varying concentrations of TBC-1269 (e.g., 1 to 1000 µg/mL) for a specified time.[1]

-

Adhesion: Add the fluorescently labeled neutrophils or eosinophils to the wells and incubate for a defined period (e.g., 30-60 minutes) under static or dynamic (flow) conditions.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the adherent cells using a fluorescence plate reader. The percentage of inhibition is calculated relative to the control (no TBC-1269).

Thioglycollate-Induced Peritonitis in Mice

This in vivo model is used to evaluate the anti-inflammatory effects of TBC-1269 by measuring its ability to inhibit leukocyte recruitment into the peritoneal cavity.

Materials:

-

Mice (e.g., C57BL/6)

-

Sterile 3% thioglycollate medium[2]

-

TBC-1269 solution

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

-

Flow cytometer and relevant antibodies for leukocyte differentiation

Procedure:

-

Induction of Peritonitis: Inject mice intraperitoneally with 1 mL of sterile 3% thioglycollate medium.[3][4]

-

TBC-1269 Administration: Administer TBC-1269 at a specific dose (e.g., 25 mg/kg) via a chosen route (e.g., intravenous or intraperitoneal injection) at a designated time point relative to the thioglycollate injection.

-

Peritoneal Lavage: At a predetermined time after thioglycollate injection (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage by injecting and then aspirating a known volume of cold PBS into the peritoneal cavity.[5]

-

Cell Counting and Analysis:

-

Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Perform differential cell counts to identify the number of neutrophils, macrophages, and other leukocyte populations using flow cytometry with specific cell surface markers.

-

-

Data Analysis: Compare the number of recruited leukocytes in the TBC-1269-treated group to a vehicle-treated control group to determine the percentage of inhibition.

Mandatory Visualizations

References

- 1. Inhibition of adhesion of human neutrophils and eosinophils to P-selectin by the sialyl Lewis antagonist TBC1269: preferential activity against neutrophil adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. [PDF] Thioglycollate Induced Peritonitis | Semantic Scholar [semanticscholar.org]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. olac.berkeley.edu [olac.berkeley.edu]

Bimosiamose Disodium: A Pan-Selectin Antagonist for Inflammatory Diseases

An In-depth Technical Guide on the Biological Function and Activity of Bimosiamose Disodium for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to combat inflammation by inhibiting the crucial initial steps of leukocyte trafficking to inflamed tissues. By competitively binding to E-selectin, P-selectin, and L-selectin, Bimosiamose effectively blocks the tethering and rolling of leukocytes on the vascular endothelium, a critical process in the inflammatory cascade. This guide provides a comprehensive overview of the biological function, mechanism of action, and clinical and preclinical activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the Role of Selectins in Inflammation

Inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) are characterized by the excessive recruitment of leukocytes from the bloodstream into affected tissues.[1] This process is initiated by the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial "tethering" and "rolling" of leukocytes along the endothelial lining of blood vessels.[1] E-selectin and P-selectin are expressed on activated endothelial cells, while L-selectin is constitutively expressed on most leukocytes. The interaction between selectins and their carbohydrate ligands on leukocytes is a prerequisite for subsequent firm adhesion and transmigration into the tissue.

Given the pivotal role of selectins in initiating the inflammatory cascade, they represent a key therapeutic target. This compound is a rationally designed pan-selectin antagonist that mimics the natural carbohydrate ligands of selectins, thereby competitively inhibiting their function and preventing leukocyte recruitment.[2]

Biological Function and Mechanism of Action

This compound functions as a pan-selectin antagonist, exhibiting inhibitory activity against E-selectin, P-selectin, and L-selectin.[2] Its primary mechanism of action is the competitive inhibition of the binding of leukocytes to the endothelial cells lining blood vessels, thus interfering with the initial tethering and rolling phase of leukocyte extravasation.[2] This inhibition of leukocyte adhesion has been demonstrated in vitro under both static and dynamic flow conditions and has shown therapeutic efficacy in various in vivo models of acute and chronic inflammation by preventing the influx of leukocytes into inflamed tissues.[1]

Signaling Pathway of Leukocyte Adhesion and Transmigration

The process of leukocyte recruitment is a well-orchestrated cascade of events involving multiple adhesion molecules and signaling pathways. The following diagram illustrates the key steps and the point of intervention for this compound.

Caption: Leukocyte adhesion cascade and the inhibitory action of Bimosiamose.

Quantitative Data on Biological Activity

The inhibitory potency of this compound against the selectin family has been quantified through in vitro assays. Furthermore, its clinical efficacy has been evaluated in studies involving patients with asthma and COPD.

In Vitro Inhibitory Activity

| Selectin Target | IC50 (μM) |

| E-selectin | 88[2] |

| P-selectin | 20[2] |

| L-selectin | 86[2] |

Table 1: Half-maximal inhibitory concentrations (IC50) of this compound for each selectin.

Clinical Trial Data

| Disease Model | Treatment | Outcome | Result | p-value | Reference |

| Ozone-Induced Airway Inflammation (Healthy Volunteers) | Bimosiamose (10 mg bid, inhaled) vs. Placebo | Reduction in sputum neutrophils | 40% | 0.068 | [3] |

| Reduction in sputum IL-8 | 35% | 0.004 | [3] | ||

| Reduction in sputum MMP-9 | 46% | 0.022 | [3] | ||

| Chronic Obstructive Pulmonary Disease (COPD) | Bimosiamose (10 mg bid, inhaled) vs. Placebo | Change in sputum IL-8 | -9.49 ng/mL | 0.008 | [4][5] |

| Change in sputum macrophages | -0.200 x 10^6 cells/mL | 0.012 | [4][5] | ||

| Mild Allergic Asthma | Bimosiamose (70 mg bid, inhaled) vs. Placebo | Attenuation of Late Asthmatic Reaction (LAR) | 50.2% | 0.045 | [6] |

Table 2: Summary of key efficacy data from clinical trials of inhaled this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of this compound.

In Vitro Selectin Inhibition Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the IC50 of this compound for a specific selectin.

Objective: To quantify the concentration of this compound required to inhibit 50% of the binding between a selectin and its natural ligand.

Materials:

-

Recombinant human E-, P-, or L-selectin-IgG Fc chimera

-

Biotinylated sialyl Lewis X (sLeX) or other appropriate ligand

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

96-well microplates

-

This compound

-

Assay buffer (e.g., Tris-buffered saline with calcium)

-

Wash buffer (e.g., PBS with Tween-20)

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Coat a 96-well microplate with the recombinant selectin-IgG Fc chimera overnight at 4°C.

-

Wash the plate with wash buffer to remove unbound selectin.

-

Block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of biotinylated sLeX.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Ozone-Induced Airway Inflammation in Healthy Volunteers

This protocol outlines a clinical study design to assess the anti-inflammatory effects of inhaled Bimosiamose in a controlled human model of airway inflammation.

Objective: To evaluate the efficacy of Bimosiamose in reducing ozone-induced airway inflammation.

Study Design: Double-blind, placebo-controlled, randomized, cross-over study.[3]

Participants: Healthy, non-smoking adult volunteers.

Procedure:

-

Treatment Phase: Participants inhale Bimosiamose (e.g., 10 mg twice daily) or a matching placebo for a predefined period (e.g., 4 days) via a nebulizer.[3]

-

Ozone Challenge: Following the treatment period, participants are exposed to a controlled concentration of ozone (e.g., 250 ppb) for a specified duration (e.g., 3 hours) with intermittent exercise to enhance ozone delivery to the lower airways.[3]

-

Sputum Induction: A few hours post-ozone challenge (e.g., 3 hours), induced sputum is collected.[3] This is typically achieved by inhaling nebulized hypertonic saline to promote coughing and expectoration of lower airway secretions.

-

Sputum Analysis: The collected sputum is processed to separate cells from the supernatant. Differential cell counts (neutrophils, eosinophils, macrophages, etc.) are performed. The supernatant is analyzed for inflammatory biomarkers such as Interleukin-8 (IL-8) and Matrix Metalloproteinase-9 (MMP-9) using ELISA or other immunoassays.[3]

-

Washout and Crossover: After a sufficient washout period, participants cross over to the alternate treatment arm and repeat the procedure.

Caption: Workflow for a crossover clinical trial of Bimosiamose in an ozone-induced inflammation model.

Conclusion

This compound is a promising pan-selectin antagonist with a well-defined mechanism of action targeting the initial steps of leukocyte recruitment in inflammation. In vitro data demonstrates its inhibitory potency against all three selectins, and clinical studies in relevant patient populations have shown its ability to attenuate airway inflammation. The detailed experimental protocols provided in this guide offer a framework for further research and development of this and similar anti-inflammatory therapeutics. The continued investigation of selectin antagonists like Bimosiamose holds significant potential for the treatment of a wide range of inflammatory diseases.

References

- 1. Ozone exposure in a mouse model induces airway hyperreactivity that requires the presence of natural killer T cells and IL-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolerability and pharmacokinetics of inhaled this compound in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Ozone-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A MOUSE MODEL OF OZONE-INDUCED NON-ATOPIC ASTHMA | KELADA LAB [keladalab.web.unc.edu]

- 5. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flow Cytometry For Leucocyte Adhesion Deficiency | Test In Delhi, India | Ganesh Diagnostic [ganeshdiagnostic.com]

The Critical Role of Selectin Antagonism in Modulating Leukocyte Rolling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of selectin antagonism in the crucial process of leukocyte rolling, a key step in the inflammatory cascade. We will delve into the molecular mechanisms of selectin-mediated adhesion, the effects of antagonism on this process, detailed experimental protocols for its study, and the intricate signaling pathways involved.

Introduction: The Leukocyte Adhesion Cascade and the Pivotal Role of Selectins

Inflammation, a fundamental biological response to harmful stimuli, relies on the precise recruitment of leukocytes from the bloodstream to tissues. This process, known as the leukocyte adhesion cascade, is a multi-step paradigm involving the initial capture and subsequent rolling of leukocytes along the vascular endothelium, followed by firm adhesion and transmigration. The selectin family of adhesion molecules are the primary mediators of the initial tethering and rolling interactions.[1]

There are three main types of selectins:

-

L-selectin (CD62L): Expressed on the surface of most leukocytes.[2]

-

P-selectin (CD62P): Rapidly expressed on the surface of activated endothelial cells and platelets.[1]

-

E-selectin (CD62E): Its expression is induced on endothelial cells upon stimulation by inflammatory cytokines.[3]

These selectins bind to specific carbohydrate ligands on the surface of leukocytes, most notably the P-selectin glycoprotein ligand-1 (PSGL-1), which can interact with all three selectin types.[4] This interaction is characterized by rapid bond formation and dissociation, allowing the leukocyte to "roll" along the endothelial surface, slowing its velocity and enabling it to sense activating signals from the inflamed tissue.[5]

The Mechanism and Impact of Selectin Antagonism

Selectin antagonism aims to disrupt the initial tethering and rolling of leukocytes, thereby inhibiting their recruitment to sites of inflammation. This can be achieved through various strategies, including:

-

Monoclonal Antibodies: These antibodies specifically target and block the function of selectins or their ligands.

-

Small Molecule Inhibitors: These compounds can interfere with the binding of selectins to their carbohydrate ligands.

-

Recombinant Proteins: Soluble forms of selectin ligands, such as recombinant PSGL-1 (rPSGL-Ig), can act as competitive inhibitors.[6]

By blocking selectin function, these antagonists can effectively reduce the number of rolling leukocytes and increase their rolling velocity, ultimately leading to a decrease in firm adhesion and subsequent tissue infiltration. This approach holds significant therapeutic potential for a wide range of inflammatory diseases.[4]

Quantitative Effects of Selectin Antagonists on Leukocyte Rolling

The efficacy of selectin antagonists can be quantified by measuring their impact on various parameters of leukocyte rolling. The following tables summarize key quantitative data from in vivo studies.

| Antagonist | Target | Inflammatory Model | Parameter Measured | Effect | Citation(s) |

| Antibodies | |||||

| MEL-14 | L-selectin | Trauma-induced (late phase, >60 min) | Rolling Flux Fraction | 60% reduction | [7] |

| MEL-14 | TNF-α-induced in P-selectin deficient mice | Rolling Flux Fraction | >90% reduction | [7] | |

| RB40.34 | P-selectin | Trauma-induced (early phase, <60 min) | Rolling Flux Fraction | 89% reduction | [7] |

| Anti-E-selectin mAb | E-selectin | TNF-α-induced with local fMLP | Leukocyte Adhesion | >80% attenuation | [8] |

| Recombinant Proteins | |||||

| rPSGL-Ig | P-selectin | LTC4-induced | Fraction of Rolling Leukocytes | Significant attenuation | [9] |

| rPSGL-Ig | P-selectin | LTC4-induced | Leukocyte Adhesion | 60% reduction | [9] |

Table 1: Effect of Selectin Antagonists on Leukocyte Rolling Flux and Adhesion. This table presents the percentage reduction in leukocyte rolling and adhesion upon treatment with various selectin antagonists in different inflammatory models.

| Antagonist/Condition | Target | Inflammatory Model | Parameter Measured | Effect | Citation(s) |

| rPSGL-Ig | P-selectin | LTC4-induced | Leukocyte Rolling Velocity | Inhibition of LTC4-induced reduction | [9] |

| E-selectin deficiency | E-selectin | TNF-α-induced | Leukocyte Rolling Velocity | 50% of leukocytes rolled at >40 µm/s (vs. 21% in wild-type) | [10] |

| Blockade of L-selectin shedding | L-selectin | TNF-α-induced in E/P-selectin deficient mice | Rolling Velocity | 63% reduction | [11] |

Table 2: Effect of Selectin Antagonism on Leukocyte Rolling Velocity. This table highlights the changes in leukocyte rolling velocity under the influence of selectin antagonists or in selectin-deficient models.

Experimental Protocols for Studying Leukocyte Rolling

The study of selectin-mediated leukocyte rolling and the effects of its antagonism relies on specialized in vivo and in vitro techniques.

Intravital Microscopy of the Mouse Cremaster Muscle

This in vivo technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation of a living animal.

Protocol:

-

Animal Preparation:

-

Anesthetize a male mouse (e.g., C57BL/6) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[2]

-

Perform a tracheotomy to ensure a clear airway.[2]

-

Cannulate the jugular vein for intravenous administration of fluorescent dyes or antagonists.[12]

-

Surgically exteriorize the cremaster muscle, a thin, transparent muscle in the scrotum, and spread it over a specialized viewing platform on a microscope stage.[2]

-

Continuously superfuse the exposed tissue with warmed, buffered saline to maintain its viability.[2]

-

-

Induction of Inflammation:

-

Inflammation can be induced by surgical trauma during the preparation itself or by local or systemic administration of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) or leukotriene C4 (LTC4).[7][9] For TNF-α-induced inflammation, an intrascrotal injection is typically given a few hours before the experiment.[10]

-

-

Visualization and Recording:

-

Visualize the cremasteric microcirculation using an upright microscope equipped with a water-immersion objective.[10]

-

Leukocytes can be visualized without staining or fluorescently labeled by intravenous injection of a dye such as Rhodamine 6G.[12]

-

Record video sequences of post-capillary venules (20-40 µm in diameter) for later analysis.[2]

-

-

Data Analysis:

-

Rolling Flux: Count the number of leukocytes rolling past a defined point in a venule per minute.[7]

-

Rolling Flux Fraction: Express the rolling flux as a percentage of the total leukocyte flux through the vessel.[7]

-

Rolling Velocity: Track individual rolling leukocytes frame-by-frame to determine their velocity in µm/s.[10]

-

Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined vessel segment.[9]

-

Parallel-Plate Flow Chamber Assay

This in vitro method allows for the study of leukocyte adhesion under well-defined shear stress conditions, mimicking the blood flow in post-capillary venules.

Protocol:

-

Substrate Preparation:

-

Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on a glass coverslip or plastic dish.[11]

-

Alternatively, coat the surface with purified adhesion molecules, such as recombinant E-selectin/Fc chimera.[11]

-

If using endothelial cells, stimulate them with an inflammatory cytokine like TNF-α for several hours to induce the expression of E-selectin and other adhesion molecules.[11]

-

-

Leukocyte Preparation:

-

Isolate leukocytes (e.g., neutrophils) from fresh human or animal blood.

-

Resuspend the leukocytes in a suitable buffer at a defined concentration.

-

-

Flow Chamber Assembly and Experiment:

-

Assemble the parallel-plate flow chamber, which consists of a gasket that creates a channel of defined dimensions over the prepared substrate.

-

Mount the chamber on the stage of an inverted microscope.

-

Perfuse the leukocyte suspension through the chamber at a controlled flow rate using a syringe pump to generate a specific wall shear stress.

-

Record the interactions of leukocytes with the substrate using video microscopy.

-

-

Data Analysis:

-

Quantify the number of rolling and firmly adherent leukocytes per unit area.

-

Analyze the rolling velocity of individual leukocytes.

-

Signaling Pathways in Selectin-Mediated Leukocyte Rolling

Selectin engagement does not merely mediate cell adhesion; it also initiates intracellular signaling cascades within the leukocyte that modulate its adhesive and migratory behavior.

E-selectin and P-selectin Signaling

Engagement of P-selectin glycoprotein ligand-1 (PSGL-1) on the leukocyte surface by either E-selectin or P-selectin on the endothelium triggers a signaling cascade that leads to the activation of β2 integrins, such as LFA-1.[13] This "inside-out" signaling results in a conformational change in the integrin from a low-affinity to an intermediate-affinity state, which promotes slow rolling and subsequent firm adhesion.[2]

Key components of this pathway include:

-

Src Family Kinases (SFKs): Including Fgr, Hck, and Lyn, which are among the first kinases activated upon PSGL-1 engagement.[13]

-

ITAM-containing Adaptor Proteins: DAP12 and FcRγ are phosphorylated downstream of SFKs.[13]

-

Spleen Tyrosine Kinase (Syk): This kinase is recruited to the phosphorylated ITAM adaptors and plays a crucial role in propagating the signal.[13]

-

Downstream Effectors: The signaling cascade ultimately leads to the activation of integrins, a process that can involve other kinases like p38 MAPK.[9]

Caption: E/P-selectin signaling pathway in leukocytes.

L-selectin Signaling

L-selectin signaling is also crucial for leukocyte recruitment. Its engagement can lead to integrin activation and shedding of L-selectin from the cell surface, a process mediated by metalloproteinases like ADAM17.[12] L-selectin signaling can also involve the activation of p38 MAPK and ERK pathways.

Caption: L-selectin signaling and shedding in leukocytes.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of selectin antagonism using intravital microscopy.

Caption: In vivo experimental workflow for selectin antagonism.

Conclusion

Selectin-mediated leukocyte rolling is a critical initiating step in the inflammatory response. The development of selectin antagonists represents a promising therapeutic strategy for a variety of inflammatory conditions. A thorough understanding of the molecular mechanisms, signaling pathways, and appropriate experimental models is essential for the continued advancement of this field. This technical guide provides a comprehensive overview of these key aspects to aid researchers, scientists, and drug development professionals in their endeavors to modulate leukocyte trafficking for therapeutic benefit.

References

- 1. portlandpress.com [portlandpress.com]

- 2. The kinetics of E-selectin- and P-selectin-induced intermediate activation of integrin αLβ2 on neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PSGL-1 engagement by E-selectin signals through Src kinase Fgr and ITAM adapters DAP12 and FcRγ to induce slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin alphaLbeta2-mediated slow leukocyte rolling. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P-Selectin Cross-Links PSGL-1 and Enhances Neutrophil Adhesion to Fibrinogen and ICAM-1 in a Src Kinase-Dependent, but GPCR-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin αLβ2-mediated slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Bimosiamose Disodium in Models of Acute Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to mimic the sialyl-Lewisx (sLex) moiety, the natural carbohydrate ligand for the selectin family of adhesion molecules. By competitively inhibiting E-selectin, P-selectin, and L-selectin, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This mechanism of action makes it a promising candidate for the therapeutic intervention in various acute and chronic inflammatory diseases. This technical guide provides an in-depth overview of the evaluation of this compound in key preclinical and clinical models of acute inflammation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Pan-Selectin Antagonism

This compound's anti-inflammatory effects stem from its function as a pan-selectin antagonist. It has been shown to have inhibitory activity against E-selectin, P-selectin, and L-selectin. This broad-spectrum selectin inhibition prevents the initial, transient adhesions of leukocytes to the activated endothelium of blood vessels at sites of inflammation. This, in turn, reduces the subsequent firm adhesion and transmigration of inflammatory cells into the surrounding tissue, thereby mitigating the inflammatory response.

dot

Caption: Signaling pathway of selectin-mediated leukocyte recruitment and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating the efficacy of this compound in models of acute inflammation.

Table 1: Preclinical Efficacy of this compound

| Model | Species | Treatment | Outcome Measure | Result |

| Thioglycollate-Induced Peritonitis | Mouse | 25 mg/kg this compound | Neutrophil recruitment | Reduced |

Table 2: Clinical Efficacy of this compound in Airway Inflammation

| Model | Subjects | Treatment | Outcome Measure | Result |

| Ozone-Induced Airway Inflammation[1] | Healthy Volunteers | 10 mg inhaled this compound twice daily for 4 days | Sputum Neutrophils | 40% reduction (p=0.068)[1] |

| Sputum IL-8 | 35% reduction (p=0.004)[1] | |||

| Sputum MMP-9 | 46% reduction (p=0.022)[1] | |||

| Allergen-Induced Asthma[2][3] | Mild Asthmatics | 70 mg inhaled this compound twice daily for 3 days, then once on day 4 | Late Asthmatic Reaction (FEV1 fall) | 50.2% attenuation (p=0.045)[2][3] |

| Chronic Obstructive Pulmonary Disease (COPD)[4] | COPD Patients | 10 mg inhaled this compound twice daily for 28 days | Sputum Macrophages | -0.200 x10^6 cells/mL decrease (p=0.012)[4] |

| Sputum IL-8 | -9.49 ng/mL decrease (p=0.008)[4] | |||

| Sputum Neutrophils | -0.368 x10^6 cells/mL decrease (p=0.313, not significant)[4] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vivo Model: Thioglycollate-Induced Peritonitis

This model assesses the effect of this compound on inflammatory cell recruitment into the peritoneal cavity.

-

Animals: Wild-type mice.

-

Inflammatory Induction: Intraperitoneal injection of sterile thioglycollate broth.

-

Treatment: Subcutaneous injection of this compound (25 mg/kg) or vehicle control prior to thioglycollate administration.

-

Endpoint Measurement: At a specified time point post-induction (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS). The total number of leukocytes and the differential cell count (specifically neutrophils) in the peritoneal lavage fluid are determined using a hemocytometer and cytospin preparations stained with a differential stain.

-

Statistical Analysis: Comparison of cell counts between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

dot

References

- 1. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research Applications of Bimosiamose Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimosiamose Disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its therapeutic potential in a range of inflammatory diseases. By competitively inhibiting E-selectin, P-selectin, and L-selectin, Bimosiamose disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, summarizing its mechanism of action, preclinical data, and findings from early-phase clinical trials. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with quantitative data organized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and investigational utility.

Introduction

Inflammatory responses are fundamental to numerous pathological conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. A key initiating event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of inflammation. This process is mediated by a family of adhesion molecules known as selectins, which are expressed on the surface of leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin). The interaction between selectins and their carbohydrate ligands on leukocytes facilitates the initial capture, tethering, and rolling of these cells along the blood vessel wall, preceding their firm adhesion and transmigration into the surrounding tissue.

This compound has emerged as a promising therapeutic candidate that targets this crucial step. As a pan-selectin antagonist, it offers the potential for broad anti-inflammatory effects across various disease models. This guide delves into the foundational preclinical and early clinical research that has characterized the activity of this compound.

Mechanism of Action: Pan-Selectin Inhibition

This compound functions as a competitive antagonist of all three selectins: E-selectin, P-selectin, and L-selectin.[1][2] By binding to these adhesion molecules, it prevents their interaction with their natural ligands, thereby inhibiting the initial tethering and rolling of leukocytes on the endothelial surface.[3] This disruption of the leukocyte adhesion cascade effectively reduces the influx of inflammatory cells to the site of inflammation.

dot

Caption: Bimosiamose inhibits leukocyte tethering and rolling.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (μM) | Assay Description | Reference |

| E-selectin | 88 | Cell-based adhesion assay | [1][3] |

| P-selectin | 20 | Cell-based adhesion assay | [1][3] |

| L-selectin | 86 | Cell-based adhesion assay | [1][3] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Disease Model | Animal | Key Findings | Reference |

| Ischemia-Reperfusion Injury | Sprague-Dawley Rat | 70% survival with Bimosiamose vs. control; 81% reduction in neutrophil migration. | [3] |

| Psoriasis | SCID Mouse (Xenogeneic transplantation) | Significant reduction in epidermal thickness and lymphocyte infiltration. |

Table 3: Clinical Efficacy of this compound in Inflammatory Diseases

| Disease | Study Population | Key Findings | Reference |

| Asthma (allergen-induced) | 12 mild asthmatics | 50.2% attenuation of the late asthmatic reaction (LAR) compared to placebo (p=0.045). | [4] |

| COPD | 77 patients | Significant reduction in sputum interleukin-8 and macrophage counts. |

Experimental Protocols

In Vitro Assays

4.1.1 Selectin-Mediated Leukocyte Adhesion Assay (General Protocol)

This protocol describes a general method for assessing the inhibition of selectin-mediated leukocyte adhesion, which is the basis for determining the IC50 values of this compound.

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in 96-well plates. Leukocytes (e.g., neutrophils or HL-60 cells) are maintained in an appropriate culture medium.

-

Endothelial Cell Activation: HUVECs are activated with a pro-inflammatory stimulus such as TNF-α or LPS to induce the expression of E-selectin and P-selectin.

-

Leukocyte Labeling: Leukocytes are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

-

Inhibition Assay: Labeled leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Co-incubation: The pre-treated leukocytes are then added to the activated HUVEC monolayers and incubated to allow for adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with a buffer.

-

Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity in each well using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

dot

Caption: In vitro selectin inhibition assay workflow.

In Vivo Models

4.2.1 Murine Model of Allergic Asthma (General Protocol)

This protocol outlines a common method for inducing an allergic asthma phenotype in mice to evaluate the efficacy of anti-inflammatory compounds like Bimosiamose.

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide.

-

Challenge: Following the sensitization period, mice are challenged with the allergen via inhalation of an OVA aerosol to induce an asthmatic response.

-

Treatment: this compound or a vehicle control is administered to the mice, often via inhalation or systemic injection, prior to or after the allergen challenge.

-

Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

-

Measurement of Airway Hyperresponsiveness (AHR): AHR, a hallmark of asthma, is assessed by measuring the changes in lung function in response to a bronchoconstrictor agent like methacholine.

-

Histological Analysis: Lung tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of inflammation and mucus production.

-

Data Analysis: Statistical analysis is performed to compare the inflammatory parameters and AHR between the Bimosiamose-treated and control groups.

4.2.2 Murine Model of COPD (General Protocol)

This protocol describes a standard method for inducing a COPD-like phenotype in mice.

-

Induction of COPD: Mice are exposed to cigarette smoke or intranasal administration of elastase over a prolonged period to induce chronic airway inflammation and emphysema.

-

Treatment: this compound or a placebo is administered to the animals during or after the induction period.

-

Assessment of Lung Inflammation: BAL fluid is collected and analyzed for inflammatory cell infiltrates, particularly neutrophils and macrophages.

-

Measurement of Lung Function: Pulmonary function tests are conducted to assess parameters such as forced expiratory volume in 1 second (FEV1) and forced vital capacity (FVC).

-

Histopathology: Lung tissues are examined for evidence of emphysema (alveolar destruction) and airway remodeling.

-

Data Analysis: The effects of Bimosiamose treatment on lung inflammation, lung function, and histopathological changes are statistically evaluated.

dot

Caption: In vivo models of asthma and COPD workflow.

Summary of Early-Stage Research Findings

Early-stage research on this compound has consistently demonstrated its potential as an anti-inflammatory agent. In vitro studies have confirmed its ability to inhibit the function of all three selectins, with the highest potency observed against P-selectin.[1][3]

Preclinical studies in various animal models of inflammatory diseases have provided in vivo proof-of-concept for its therapeutic efficacy. In a rat model of ischemia-reperfusion injury, Bimosiamose significantly improved survival rates and reduced neutrophil infiltration.[3] Furthermore, in a mouse model of psoriasis, it was shown to decrease epidermal thickness and lymphocyte infiltration.

Early-phase clinical trials have translated these preclinical findings into human subjects. In a study of patients with mild asthma, inhaled Bimosiamose significantly attenuated the late asthmatic reaction following an allergen challenge.[4] In patients with COPD, treatment with Bimosiamose resulted in a reduction of key inflammatory markers in the sputum.

Conclusion and Future Directions

This compound has a well-defined mechanism of action as a pan-selectin antagonist, and a body of early-stage research supports its potential as a therapeutic agent for a variety of inflammatory conditions. The data from in vitro, preclinical, and early clinical studies are encouraging, demonstrating its ability to modulate leukocyte recruitment and reduce inflammation.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes conducting larger, well-controlled clinical trials in various inflammatory diseases to establish its efficacy and safety profile. Additionally, further preclinical studies could explore its utility in other inflammatory conditions and investigate potential combination therapies. The in-depth understanding of its mechanism and the availability of robust experimental models, as outlined in this guide, will be instrumental in advancing the development of this promising anti-inflammatory agent.

References

- 1. medkoo.com [medkoo.com]

- 2. bimosiamose | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimosiamose Disodium: A Technical Overview of its Binding Affinity and Mechanism of Action as a Pan-Selectin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose disodium (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its therapeutic potential in various inflammatory conditions. By competitively inhibiting the binding of leukocytes to E-selectin, P-selectin, and L-selectin, bimosiamose effectively disrupts the initial tethering and rolling of these immune cells on the vascular endothelium, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the binding affinity of bimosiamose for the three selectins, outlines the experimental methodologies used to determine these affinities, and details the associated signaling pathways.

Binding Affinity of this compound

The inhibitory potency of this compound against each of the selectin family members has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values represent the concentration of bimosiamose required to inhibit 50% of the selectin-mediated cell adhesion.

| Selectin Target | IC50 (μM) |

| E-selectin | 88[1] |

| P-selectin | 20[1] |

| L-selectin | 86[1] |

These values indicate that bimosiamose is a potent inhibitor of all three selectins, with a notably higher affinity for P-selectin.

Experimental Protocols: Determination of Selectin Binding Affinity

While the precise, proprietary protocols for determining the IC50 values of bimosiamose are not publicly available, a representative method based on established cell-based adhesion assays is described below. This type of assay is a standard approach for evaluating the efficacy of selectin antagonists.

Principle of the Assay

This protocol describes a static cell adhesion assay to measure the inhibition of leukocyte adhesion to endothelial cells by bimosiamose. The assay quantifies the ability of bimosiamose to block the interaction between selectins expressed on activated endothelial cells and their ligands on leukocytes.

Materials and Reagents

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocyte cell line (e.g., HL-60)

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for HL-60)

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Calcein-AM (fluorescent dye)

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Experimental Workflow Diagram

References

Preclinical Safety and Toxicity of Bimosiamose Disodium: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for Bimosiamose Disodium (TBC1269), a pan-selectin antagonist. The information herein is compiled from publicly accessible literature. It is important to note that full, detailed preclinical study reports are often proprietary and not publicly available. Therefore, this guide summarizes the key findings and provides representative experimental protocols based on established regulatory guidelines.

Executive Summary

Quantitative Toxicology Data

The primary quantitative toxicity data available for this compound are the NOELs from 4-week (28-day) repeated-dose inhalation toxicity studies. These findings are crucial for establishing a safe starting dose in first-in-human clinical trials.

| Study Type | Species | Duration | Route of Administration | No-Observed-Effect Level (NOEL) | Reference |

| Repeated-Dose Toxicity | Sprague-Dawley Rat | 4 Weeks | Inhalation | 1 mg/kg/day | [1] |

| Repeated-Dose Toxicity | Beagle Dog | 4 Weeks | Inhalation | 40 mg/kg/day | [1] |

Note on Data Availability: Extensive searches did not yield publicly available quantitative data from single-dose toxicity (e.g., LD50), genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or developmental and reproductive toxicity (DART) studies for this compound. Standard preclinical safety programs for investigational new drugs typically include such studies.

Experimental Protocols

Detailed protocols for the specific preclinical studies on this compound are not publicly available. However, such studies are generally conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following is a representative protocol for a 28-day inhalation toxicity study, based on OECD Guideline 412, and tailored to the known information about the this compound studies.

Representative 28-Day Inhalation Toxicity Study Protocol (Based on OECD Guideline 412)

-

Test Guideline: OECD Guideline for the Testing of Chemicals, No. 412: Subacute Inhalation Toxicity: 28-Day Study.[2][3][4]

-

Test Species: Sprague-Dawley rats and Beagle dogs (separate studies).[1]

-

Animal Housing and Acclimatization: Animals are housed in environmentally controlled conditions (temperature, humidity, light/dark cycle). A minimum 5-day acclimatization period precedes the study.[5]

-

Groups: At least three dose groups (low, mid, high) and a control group (air or vehicle). Each group consists of an equal number of male and female animals (typically 5-10 per sex for rodents).[2]

-

Administration: The test substance is administered as an aerosol via nose-only or whole-body inhalation chambers for a fixed duration each day (e.g., 6 hours/day), 5-7 days a week, for 28 days.[2]

-

Monitoring and Examinations:

-

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality. More detailed examinations are performed weekly.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

-

Ophthalmology: Examinations are conducted pre-test and at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs are also examined in the lower-dose groups.

-

-

Data Analysis: Statistical analysis is performed to determine the significance of any observed effects and to establish the No-Observed-Effect Level (NOEL).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Leukocyte Adhesion and Inhibition by Bimosiamose

Bimosiamose, as a pan-selectin antagonist, works by disrupting the initial tethering and rolling of leukocytes on the endothelial surface of blood vessels, which is a critical step in the inflammatory response. The diagram below illustrates this mechanism of action.

Experimental Workflow for a 28-Day Inhalation Toxicity Study

The following diagram outlines the key stages of a typical 28-day preclinical inhalation toxicity study, from the initial preparation to the final data analysis and reporting.

Discussion and Conclusion

The available preclinical safety data for this compound, primarily from 4-week inhalation studies in rats and dogs, indicate a margin of safety for the tested route of administration, with established NOELs of 1 mg/kg/day and 40 mg/kg/day in these species, respectively.[1] As a pan-selectin antagonist, the mechanism of action is well-understood to be the inhibition of leukocyte adhesion, a key initiating event in inflammation.

The lack of publicly available data on genotoxicity and reproductive toxicity is a significant gap in a comprehensive public safety profile. Standard drug development programs would have generated these data prior to late-stage clinical trials.

For researchers and drug development professionals, the key takeaways are:

-

Bimosiamose has a defined NOEL in two relevant species for sub-chronic inhalation exposure.

-

The mechanism of action is targeted towards a specific component of the inflammatory cascade.

-

A comprehensive understanding of the full preclinical safety profile is limited by the lack of public data on other standard toxicological endpoints.

Further investigation into regulatory submission documents, if they become public, would be necessary to complete the safety and toxicity profile of this compound.

References

- 1. ClinConnect | Safety of Rivipansel (GMI-1070) in the Treatment of One [clinconnect.io]

- 2. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-selectin and P-selectin are novel biomarkers of cervicovaginal inflammation for preclinical mucosal safety assessment of anti-HIV-1 microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimosiamose Disodium: A Technical Overview for Drug Development Professionals

For internal research and drug development purposes only.

Core Compound Details

Bimosiamose, also known as TBC-1269, is a synthetic, non-oligosaccharide pan-selectin antagonist. It is designed to mimic the structure of sialyl Lewisx (sLex), the natural carbohydrate ligand for selectins, thereby inhibiting the initial steps of leukocyte adhesion to the vascular endothelium during an inflammatory response. The compound is typically formulated as a disodium salt for improved solubility and stability.

| Parameter | Bimosiamose Disodium | Bimosiamose (Free Acid) |

| CAS Number | 187269-60-9[1][2][3] | 187269-40-5[1][4][5] |

| Molecular Formula | C46H52Na2O16[1][6] | C46H54O16[1][5] |

| Molecular Weight | 906.88 g/mol [1][2][7] | 862.91 g/mol [1] |

| Therapeutic Category | Anti-inflammatory[1] | |

| Synonyms | TBC-1269Z[1][3] | TBC-1269[1][5] |

Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose functions by competitively inhibiting the three key members of the selectin family of cell adhesion molecules: E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte). These selectins are crucial for mediating the initial "tethering" and "rolling" of leukocytes along the activated endothelial lining of blood vessels at sites of inflammation. By blocking these interactions, Bimosiamose effectively prevents the recruitment and extravasation of neutrophils and other leukocytes into inflamed tissues, thereby mitigating the inflammatory cascade.[4][5][7]

The following diagram illustrates the mechanism of action.

Quantitative Data Summary

In Vitro Inhibitory Activity

Bimosiamose demonstrates inhibitory activity across all three selectin types, with the highest potency against P-selectin.

| Target | IC50 (µM) |

| E-selectin | 88[6][7] |

| P-selectin | 20[6][7] |

| L-selectin | 86[6][7] |

Clinical Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

A study in patients with COPD demonstrated that inhaled Bimosiamose can attenuate airway inflammation.

| Parameter (in induced sputum) | Change with Bimosiamose vs. Placebo | p-value |

| Interleukin-8 (IL-8) | -9.49 ng/mL | 0.008[1][8] |

| Macrophage Count | -0.200 x 106 cells/mL | 0.011[1] |

| Neutrophil Count | -0.368 x 106 cells/mL | 0.313 (not significant)[1][8] |

Data from a randomized, double-blind, placebo-controlled, multi-center trial in 77 COPD patients.[8]

Clinical Efficacy in Allergic Asthma

In a study on mild allergic asthmatics, inhaled Bimosiamose was shown to protect against allergen-induced bronchoconstriction.

| Parameter | Placebo (Mean ± SEM) | Bimosiamose (Mean ± SEM) | Treatment Effect (p-value) |

| Max. Fall in FEV1 (3-8h post-allergen) | -13.10% ± 2.30% | -6.52% ± 3.86% | 0.045[2][5] |

FEV1: Forced Expiratory Volume in 1 second. Data from a randomized, double-blind, placebo-controlled cross-over trial in 12 male subjects.[2][5]

Experimental Protocols

Protocol: Clinical Trial in Mild Allergic Asthma

This protocol outlines the methodology used to assess the efficacy of inhaled Bimosiamose on late asthmatic reactions (LAR).[2][5]

-

Study Design: A randomized, double-blind, placebo-controlled, clinical cross-over trial.

-

Participants: 12 male subjects diagnosed with mild allergic asthma, demonstrating a fall in FEV1 of >15% from baseline during the 3-8 hour period following an allergen inhalation challenge at screening.

-

Treatment Regimen:

-

Days 1-3: Inhalation of Bimosiamose (70 mg) or a matching placebo, administered twice daily (bid).

-

Day 4: A single inhalation of Bimosiamose (70 mg) or placebo in the morning.

-

-

Experimental Procedure (Day 4):

-

Following the final drug/placebo inhalation, an allergen challenge was performed.

-

Spirometry was conducted to measure FEV1 at regular intervals.

-

-

Primary Endpoint: The maximum percentage fall in FEV1 from baseline, measured between 3 and 8 hours after the allergen challenge, comparing the Bimosiamose treatment period to the placebo period.

-

Secondary Endpoints: Assessment of the early asthmatic response, levels of exhaled nitric oxide (FeNO), and airway hyperresponsiveness to methacholine 24 hours post-allergen challenge.

The workflow for this clinical trial is visualized below.

Protocol: In Vivo Ischemia-Reperfusion Rat Model

This protocol provides a high-level overview of a preclinical study assessing the protective effects of Bimosiamose in an acute inflammatory injury model.[7]

-

Animal Model: Male Sprague-Dawley rats.

-

Experimental Groups:

-

Control group (vehicle).

-

Treatment group (Bimosiamose).

-

-

Procedure:

-

Induction of Injury: A model of hepatic ischemia-reperfusion injury was surgically induced.

-

Drug Administration: Bimosiamose (25 mg/kg) was administered via intravenous injection 15 minutes prior to the reperfusion phase.

-

-

Endpoints (Assessed at 6 hours post-reperfusion):

-

Primary: Overall survival rate.

-

Secondary:

-

Serum levels of liver enzymes (e.g., ALT, AST) as markers of hepatic damage.

-

Quantification of neutrophil migration into the liver tissue via histological analysis.

-

Histologic damage scores of liver tissue.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. Bimosiamose, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EFFECTS OF THE PAN-SELECTIN ANTAGONIST BIMOSIAMOSE (TBC1269) IN EXPERIMENTAL HUMAN ENDOTOXEMIA [ouci.dntb.gov.ua]

- 4. Tolerability and pharmacokinetics of inhaled this compound in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhaled pan-selectin antagonist Bimosiamose attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the pharmacology of Bimosiamose Disodium

An In-depth Technical Guide to the Pharmacology of Bimosiamose Disodium

Introduction

This compound (formerly TBC1269Z) is a synthetic, small-molecule pan-selectin antagonist designed to treat a range of acute and chronic inflammatory diseases.[1][2] Inflammation is a complex biological response, and the recruitment of leukocytes from the bloodstream into inflamed tissues is a critical early step.[3] This process is initiated by the selectin family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin), which mediate the initial tethering and rolling of leukocytes on the vascular endothelium.[3] By inhibiting all three selectins, Bimosiamose offers a therapeutic strategy aimed at attenuating the inflammatory cascade at its outset.[4][5] This guide provides a comprehensive overview of the pharmacology of Bimosiamose, detailing its mechanism of action, pharmacokinetic profile across various administration routes, and clinical efficacy in inflammatory airway diseases.

Mechanism of Action

Bimosiamose functions by competitively inhibiting the binding of leukocytes to the endothelial lining of blood vessels. This action is achieved by antagonizing E-selectin (expressed on endothelial cells), P-selectin (expressed on endothelial cells and platelets), and L-selectin (expressed on leukocytes).[3][6] The inhibition of this interaction prevents the initial "rolling" phase of leukocyte extravasation, thereby reducing the influx of inflammatory cells such as neutrophils, eosinophils, and lymphocytes into tissues.[3][6] In vitro studies have confirmed that Bimosiamose blocks the adhesion of these leukocyte subtypes.[3]

The signaling pathway for leukocyte adhesion and extravasation, and the point of intervention for Bimosiamose, is illustrated below.

References

- 1. Physiochemical properties, safety and pharmacokinetics of this compound after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tolerability and pharmacokinetics of inhaled this compound in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of the pan-selectin antagonist Bimosiamose on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

The Pan-Selectin Antagonist Bimosiamose Disodium: A Technical Guide to its Effects on Neutrophil Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose Disodium, also known as TBC-1269, is a synthetic, small-molecule pan-selectin antagonist designed to mimic the carbohydrate ligand sialyl-Lewisx (sLex).[1][2][3] By competitively inhibiting the E-, P-, and L-selectins, Bimosiamose effectively targets the initial steps of the leukocyte adhesion cascade—a critical process in the inflammatory response.[1][4] This technical guide provides an in-depth overview of the mechanism of action of Bimosiamose on neutrophil adhesion, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The recruitment of neutrophils to sites of inflammation is a key driver of various acute and chronic inflammatory diseases. This process is initiated by the tethering and rolling of neutrophils along the vascular endothelium, a step primarily mediated by the selectin family of adhesion molecules.[4][5] Bimosiamose, by blocking these interactions, has demonstrated potential in attenuating inflammatory responses in a variety of preclinical and clinical settings.[3][4][6]

Mechanism of Action: Inhibition of Selectin-Mediated Tethering and Rolling

Neutrophil extravasation from the bloodstream into tissues is a multi-step process involving initial capture, rolling, firm adhesion, and transmigration. The initial tethering and subsequent rolling of neutrophils on the endothelial surface are critically dependent on the interactions between selectins and their ligands.

-

E-selectin and P-selectin , expressed on activated endothelial cells, bind to P-selectin glycoprotein ligand-1 (PSGL-1) on the surface of neutrophils.[7][8]

-

L-selectin , constitutively expressed on neutrophils, binds to ligands on the endothelium and can also mediate secondary tethering to other leukocytes.[1]